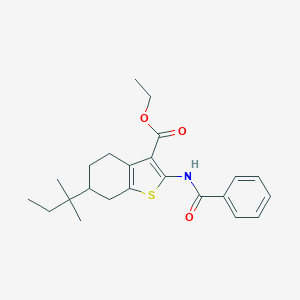
Ethyl 2-benzamido-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-benzamido-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a benzoylamino group, a tert-pentyl group, and a tetrahydrobenzothiophene ring, making it a unique and interesting molecule for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-benzamido-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common method includes the reaction of tert-pentyl alcohol with concentrated hydrochloric acid to form tert-pentyl chloride . This intermediate can then undergo further reactions to introduce the benzoylamino and ethyl ester groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction pathways can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-benzamido-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Ethyl 2-benzamido-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-benzamido-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The benzoylamino group may interact with enzymes or receptors, while the ester group can undergo hydrolysis to release active metabolites. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl benzoate: A simpler ester with a benzoyl group.
tert-Pentylamine: Contains the tert-pentyl group but lacks the ester and benzoylamino groups.
Ethyl acetate: A common ester used in various applications.
Uniqueness
Ethyl 2-benzamido-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of functional groups and the tetrahydrobenzothiophene ring
Propriétés
Formule moléculaire |
C23H29NO3S |
|---|---|
Poids moléculaire |
399.5g/mol |
Nom IUPAC |
ethyl 2-benzamido-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C23H29NO3S/c1-5-23(3,4)16-12-13-17-18(14-16)28-21(19(17)22(26)27-6-2)24-20(25)15-10-8-7-9-11-15/h7-11,16H,5-6,12-14H2,1-4H3,(H,24,25) |
Clé InChI |
LOIICXBUZIWBKN-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=CC=CC=C3 |
SMILES canonique |
CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


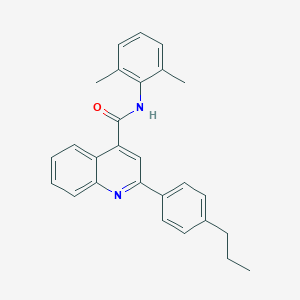
![9-[2-(allyloxy)-5-bromophenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B446471.png)
![Ethyl 5-methyl-4-(4-methylphenyl)-2-{[(2-phenylquinolin-4-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B446472.png)
![3-(2-furyl)-N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B446477.png)
![1-{5-[(4-Iodophenoxy)methyl]-2-furoyl}indoline](/img/structure/B446480.png)
![3-[(4-bromophenoxy)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B446481.png)
![Ethyl 2-({[3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl]carbonyl}amino)-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B446482.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide](/img/structure/B446483.png)
![3-bromo-N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide](/img/structure/B446484.png)
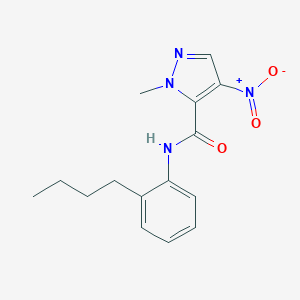
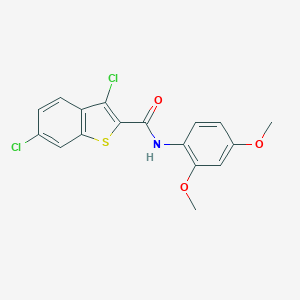
![Methyl 2-{[(4-bromophenyl)acetyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B446490.png)
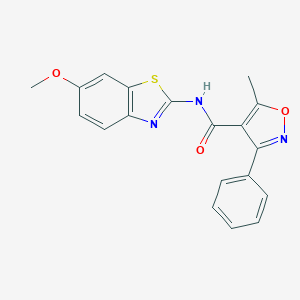
![isopropyl 2-{[(3,4-dichlorophenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B446493.png)
